Lurosetron mesylate
Overview
Description
Preparation Methods
The synthesis of lurosetron mesylate involves several steps, starting with the preparation of the core structure, which is a pyridoindolone derivative . The synthetic route typically includes:
Step 1: Formation of the pyridoindolone core through a series of cyclization reactions.
Step 2: Introduction of the fluoro and methyl groups at specific positions on the core structure.
Step 3: Attachment of the imidazole moiety to the core structure.
Step 4: Conversion of the final product to its mesylate salt form by reacting with methanesulfonic acid.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents and conditions .
Chemical Reactions Analysis
Lurosetron mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form hydroxylated derivatives.
Reduction: Reduction reactions can be used to modify the imidazole moiety or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the core structure.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Lurosetron mesylate has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of serotonin receptor antagonists.
Biology: Investigated for its effects on serotonin receptors in various biological systems.
Mechanism of Action
Lurosetron mesylate exerts its effects by selectively binding to and blocking serotonin 5-HT3 receptors . These receptors are ligand-gated ion channels found in the central and peripheral nervous systems. By inhibiting these receptors, this compound prevents the action of serotonin, a neurotransmitter involved in the emetic response . This blockade helps reduce nausea and vomiting associated with various conditions .
Comparison with Similar Compounds
Lurosetron mesylate is similar to other serotonin 5-HT3 receptor antagonists, such as ondansetron, alosetron, and granisetron . it has unique structural features and binding affinities that may offer distinct advantages in certain therapeutic contexts . For example:
Ondansetron: Widely used for chemotherapy-induced nausea and vomiting but may have different side effect profiles.
Alosetron: Primarily used for irritable bowel syndrome but has restrictions due to potential severe side effects.
Granisetron: Another antiemetic with a longer duration of action compared to ondansetron.
These comparisons highlight the uniqueness of this compound in terms of its specific receptor binding and therapeutic applications .
Properties
CAS No. |
143486-90-2 |
---|---|
Molecular Formula |
C18H21FN4O4S |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
6-fluoro-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one;methanesulfonic acid |
InChI |
InChI=1S/C17H17FN4O.CH4O3S/c1-10-13(20-9-19-10)8-22-7-6-14-15(17(22)23)11-4-3-5-12(18)16(11)21(14)2;1-5(2,3)4/h3-5,9H,6-8H2,1-2H3,(H,19,20);1H3,(H,2,3,4) |
InChI Key |
BJKXXMOJBNLJJY-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=C(N3C)C(=CC=C4)F.CS(=O)(=O)O |
Canonical SMILES |
CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=C(N3C)C(=CC=C4)F.CS(=O)(=O)O |
Appearance |
Solid powder |
143486-90-2 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lurosetron mesylate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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